molecular formula C15H20N6O3S B2711596 (1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 1903047-23-3

(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No. B2711596
CAS RN: 1903047-23-3
M. Wt: 364.42
InChI Key: SFPYUVWURNOWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H20N6O3S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality (1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on molecules containing 1,2,4-triazole, pyrazine, and piperazine moieties, like the compound mentioned, often focuses on their synthesis and chemical properties. These compounds are typically synthesized through multi-step chemical reactions involving the construction of the core structure followed by functionalization. The synthesis of related derivatives, such as 1,2,4-triazolo[4,3-a]pyrazines and piperazine-substituted compounds, is of significant interest due to their potential biological activities and applications in medicinal chemistry (Bektaş et al., 2007).

Antimicrobial Activities

Compounds bearing 1,2,4-triazole and pyrazole rings have been explored for their antimicrobial properties. The synthesis of novel derivatives and their screening against various microorganisms can lead to the discovery of new antibacterial and antifungal agents. For instance, research on 1,2,4-triazole derivatives has demonstrated some compounds possessing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Interaction Studies

The interaction of specific functionalized compounds with biological receptors is another area of interest. Studies on molecular interactions and binding analyses, such as those conducted on cannabinoid receptors, provide insights into the mechanism of action of these compounds and their potential therapeutic applications. This includes the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models to predict the activity of new compounds (Shim et al., 2002).

Antitumoral and Antiviral Activities

Recent studies have also explored the antitumoral and antiviral potentials of triazolo and pyrazine derivatives. The structural modifications on these compounds can significantly impact their biological properties, offering a pathway to design molecules with enhanced antiviral or antitumoral activities. This is evidenced by the synthesis of derivatives that show promising in vitro activities against specific cancer cell lines and viruses, indicating their potential as therapeutic agents (Jilloju et al., 2021).

properties

IUPAC Name

(1,1-dioxothiolan-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3S/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-25(23,24)10-12/h3-4,12H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPYUVWURNOWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

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